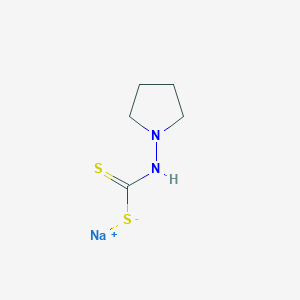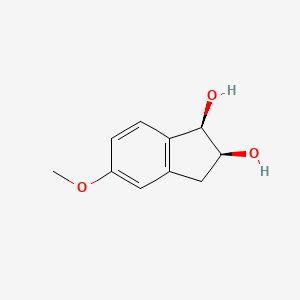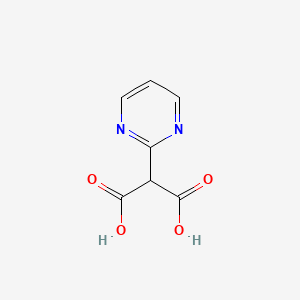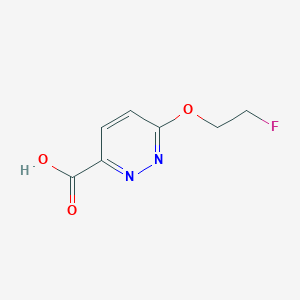
6,7-difluoro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-1H-indole-3-carbaldehyde is a fluorinated derivative of indole-3-carbaldehyde. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of fluorine atoms in the indole ring can enhance the compound’s biological activity and stability, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes to generate the indole core . The fluorination can be achieved using electrophilic fluorinating agents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of 6,7-difluoro-1H-indole-3-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6,7-difluoro-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include 6,7-difluoro-1H-indole-3-carboxylic acid, 6,7-difluoro-1H-indole-3-methanol, and various substituted indole derivatives depending on the nucleophiles used .
Scientific Research Applications
6,7-Difluoro-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-difluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated indole derivatives such as 5-fluoro-1H-indole-3-carbaldehyde and 7-fluoro-1H-indole-3-carbaldehyde .
Uniqueness
6,7-Difluoro-1H-indole-3-carbaldehyde is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity . This makes it a valuable compound for targeted research and applications where specific fluorination patterns are required .
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
6,7-difluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H |
InChI Key |
OGUSOKHBEPYSJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)





![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)

![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)



![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)

